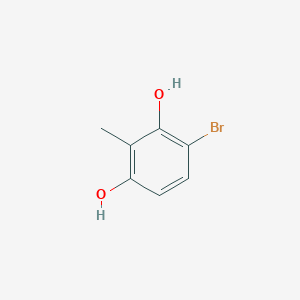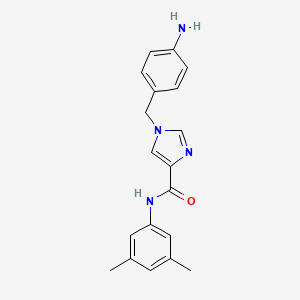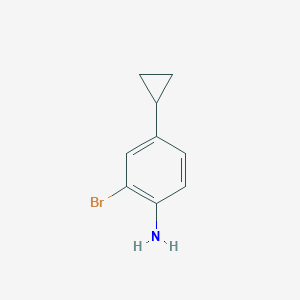
4-Bromo-2-methylbenzene-1,3-diol
Overview
Description
The compound "4-Bromo-2-methylbenzene-1,3-diol" is not directly mentioned in the provided papers. However, the papers do discuss various brominated aromatic compounds, which can provide insights into the synthesis, structure, and reactivity of brominated benzene derivatives. These compounds are of interest due to their applications in pharmaceuticals, dyes, and organic electroluminescent materials .
Synthesis Analysis
The synthesis of brominated benzene derivatives can be achieved through various methods. For instance, selective monobromination of [14C]-aniline leads to the formation of ortho- and para-bromoanilines, which can be further processed into various bromobenzene derivatives . Additionally, the bromination-dehydrobromination of methyl (E)-3-(4-methylbenzenesulfonyl)prop-2-enoate results in the formation of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, demonstrating the synthetic versatility of brominated intermediates . Radical bromination is another method used to synthesize brominated benzene derivatives, as shown in the preparation of 1,2-bis(bromomethyl)-4-fluorobenzene .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be determined using X-ray diffraction. For example, the structure of 1,2- and 1,3-dibromobenzene has been determined under various conditions, revealing their crystalline phases and symmetry . The planarity of the molecule and the orientation of substituents can significantly affect the packing and interactions within the crystal lattice, as seen in the case of 4-bromoselenoanisole .
Chemical Reactions Analysis
Brominated benzene derivatives can undergo a variety of chemical reactions. The presence of bromine can facilitate further functionalization, such as the coupling reactions to introduce additional substituents like cyanide or carbon . The reactivity of these compounds can be influenced by the position of the bromine substituents and the presence of other functional groups .
Physical and Chemical Properties Analysis
The physical properties of brominated benzene derivatives, such as melting points, can be correlated with molecular symmetry and the ability of molecules to pack closely in the solid state . Chemical properties, such as reactivity in nucleophilic substitution reactions, are influenced by the electronic effects of the bromine atoms and the overall molecular structure .
Scientific Research Applications
Synthesis and Catalysis
- The synthesis of di-p-tolylsulfane from 4-bromo-1-methylbenzene (BMB) using multi-site phase-transfer catalysts (MPTC) and ultrasonic irradiation demonstrates enhanced reaction rates and efficiency (Abimannan, Selvaraj, & Rajendran, 2015).
- Research on the liquid-phase oxidation of methylbenzenes, including derivatives of 4-bromo-2-methylbenzene-1,3-diol, catalyzed by cobalt(II) and copper(II) acetates in acetic acid, has contributed to the efficient production of benzyl acetates and benzaldehydes (Okada & Kamiya, 1981).
Molecular Studies and Spectroscopy
- Studies on halogen-substituted methylbenzenes, including 1-bromo-2-methylbenzene, have provided insights into their vapor pressures, vaporization, fusion, and sublimation enthalpies, contributing to the understanding of their thermochemical properties (Verevkin et al., 2015).
- Investigations into the structures, molecular orbitals, and UV-vis spectra of dibromobenzenes, related to this compound, have advanced knowledge in the field of spectroscopy and molecular structure analysis (Wang, Hsu, Huang, & Lo, 2013).
Materials Science and Chemistry
- The study of the atomic reaction of dibromobenzene derivatives on silicon surfaces has implications for materials science and surface chemistry, particularly in the context of semiconductor technology (Dobrin, Harikumar, & Polanyi, 2004).
- Research into the crystal structure of compounds related to this compound, like 2-(3-bromophenyl)-1,3-dithiane, contributes to the broader understanding of molecular and crystallography in organic chemistry (Zukerman-Schpector et al., 2015).
Temperature-Dependent Properties
- The study of temperature-dependent structural properties and phase transition behavior of dibromo-tetramethylbenzene derivatives has implications in understanding the phase transitions and dynamic properties of organic compounds in the solid state (Zhou et al., 2019).
Mechanism of Action
Target of Action
A similar compound, 3-methyl-benzene-1,2-diol, targets the protein biphenyl-2,3-diol 1,2-dioxygenase . This protein plays a crucial role in the breakdown and utilization of certain aromatic compounds.
Mode of Action
The mode of action of 4-Bromo-2-methylbenzene-1,3-diol involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Result of Action
Given its mode of action, the compound likely results in the substitution of a bromine atom onto the benzene ring .
properties
IUPAC Name |
4-bromo-2-methylbenzene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-4-6(9)3-2-5(8)7(4)10/h2-3,9-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFHPMDMEQBVHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl-](/img/structure/B3034055.png)
![3-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B3034057.png)
![[1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B3034058.png)

![2-(2,4,6-Trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B3034065.png)
![2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3034066.png)

![Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate](/img/structure/B3034069.png)
![1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3034070.png)
![4-Butan-2-yl-4,5,9-trihydroxy-8-methyl-9-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B3034072.png)
![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B3034073.png)
![8-Chloro-3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3034074.png)
![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3034076.png)
